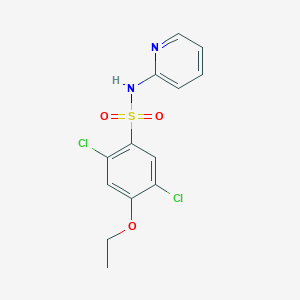

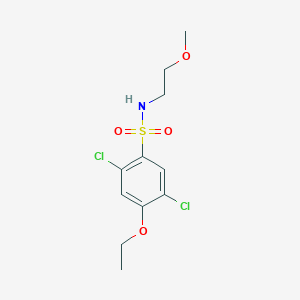

2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the benzene sulfonamide family. It is a white crystalline powder that is odorless and tasteless. Diclazuril has been widely used in veterinary medicine as an antiprotozoal drug to treat coccidiosis in poultry, swine, and other animals. It has also been studied for its potential use in human medicine.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its antiprotozoal activity against various species of coccidia. Coccidiosis is a common disease that affects poultry, swine, and other animals, causing significant economic losses in the livestock industry. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be highly effective in preventing and treating coccidiosis in animals. It works by inhibiting the development of the parasite in the host's intestinal tract.

In addition to its veterinary applications, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its potential use in human medicine. It has been shown to have antiparasitic activity against several species of protozoa, including Toxoplasma gondii, which causes toxoplasmosis in humans. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been investigated for its potential use in the treatment of other parasitic diseases such as malaria and leishmaniasis.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the mitochondrial electron transport chain in the parasite, leading to a decrease in ATP production and ultimately the death of the parasite. It has also been suggested that 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide may interfere with the synthesis of DNA and RNA in the parasite.

Biochemical and physiological effects:

2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have minimal toxicity in animals and humans. In animals, it is rapidly absorbed and metabolized, with the majority of the drug excreted in the feces. In humans, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be well-tolerated, with no serious adverse effects reported.

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for use in lab experiments. It is highly effective against coccidia and other protozoa, making it a valuable tool for studying these parasites. It is also relatively easy to synthesize and purify, making it readily available for research.

However, there are also some limitations to the use of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments. It has a narrow spectrum of activity, and may not be effective against all species of coccidia or other protozoa. In addition, the exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is the development of new formulations of the drug for use in humans. Another area of research is the investigation of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide's potential use in the treatment of other parasitic diseases, such as malaria and leishmaniasis. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, which could lead to the development of new drugs with similar activity against parasites.

Synthesis Methods

The synthesis of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as sodium carbonate or triethylamine. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

properties

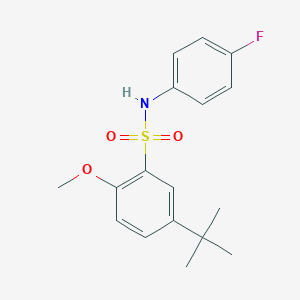

Product Name |

2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C11H15Cl2NO4S |

Molecular Weight |

328.2 g/mol |

IUPAC Name |

2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |

InChI |

InChI=1S/C11H15Cl2NO4S/c1-3-18-10-6-9(13)11(7-8(10)12)19(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3 |

InChI Key |

QSLWPQWGTPFCDZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)

![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)

![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)